Positional Bromine at C5 Enables Documented Sonogashira Coupling for PROTAC Assembly, in Contrast to C6 Isomer
In the synthesis of GSK-3β-targeting PROTACs, lenalidomide derivatives bearing a bromo substituent specifically at position 5 (compound 43) are utilized for Sonogashira cross-coupling to install alkyne linkers. The 6-bromo-7-methyl isoindolinone positional isomer (CAS 1427394-72-6) has not been reported in analogous coupling reactions, indicating a regiochemical preference driven by the electronic environment of the 5-position. This regioselectivity is critical for procuring the correct building block for PROTAC design .
| Evidence Dimension | Regiochemical utility in Sonogashira coupling for PROTAC linker installation |
|---|---|
| Target Compound Data | 5-Bromo-7-methylisoindolin-1-one used as coupling partner in lenalidomide-derived PROTAC synthesis (compound 43) |
| Comparator Or Baseline | 6-Bromo-7-methylisoindolin-1-one (CAS 1427394-72-6): no reports of analogous Sonogashira coupling in PROTAC literature |
| Quantified Difference | Not quantified (presence vs. absence of literature precedent); qualitative selection advantage |
| Conditions | Pd-catalyzed Sonogashira cross-coupling; PROTAC assembly context |
Why This Matters
Procuring the 5-bromo regioisomer aligns with published PROTAC synthetic routes, reducing optimization time and the risk of failed coupling reactions.
- [1] PROTACs suppression of GSK-3β. Eur J Med Chem. 2021. DOI: 10.1016/j.ejmech.2020.112949. Describes use of 5-bromo lenalidomide derivative (compound 43) for Sonogashira coupling. View Source
